3-Fluoro-2-methoxy-5-methylphenylboronic acid
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Overview
Description
3-Fluoro-2-methoxy-5-methylphenylboronic acid is an organoboron compound with the molecular formula C8H10BFO3 and a molecular weight of 183.97 g/mol . This compound is characterized by the presence of a boronic acid group attached to a fluorinated and methoxylated aromatic ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Preparation Methods
The synthesis of 3-Fluoro-2-methoxy-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-fluoro-2-methoxy-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dioxane at elevated temperatures.
Industrial production methods may involve similar catalytic processes but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often employ continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
3-Fluoro-2-methoxy-5-methylphenylboronic acid undergoes various chemical reactions, with Suzuki-Miyaura cross-coupling being the most notable. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond . Common reagents include palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate. The major product of this reaction is the corresponding biaryl or styrene derivative.
Other reactions include:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The aromatic ring can undergo reduction reactions under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
3-Fluoro-2-methoxy-5-methylphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxy-5-methylphenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid and the halide. The palladium catalyst undergoes oxidative addition with the halide, followed by transmetalation with the boronic acid, and finally reductive elimination to form the coupled product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.
Comparison with Similar Compounds
3-Fluoro-2-methoxy-5-methylphenylboronic acid can be compared with other similar compounds such as:
3-Fluoro-5-methoxyphenylboronic acid: Similar structure but with different substitution pattern, affecting its reactivity and applications.
2-Fluoro-5-methoxyphenylboronic acid: Another isomer with distinct chemical properties and uses.
4-Methoxyphenylboronic acid: Lacks the fluorine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
(3-fluoro-2-methoxy-5-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYWJHKJYGRWRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)F)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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